![molecular formula C23H22F2N4O B2841112 N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide CAS No. 922667-23-0](/img/structure/B2841112.png)
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple functional groups that contribute to their properties . For example, “N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide” has a molecular formula of C26H30N4O4 and a molecular weight of 462.55.Physical And Chemical Properties Analysis
“N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide” has a molecular formula of C23H23N5O3 and a molecular weight of 453.52 . More detailed physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Azepane-based Compounds in Medicinal Chemistry
Azepane-based compounds are recognized for their diverse pharmacological properties. Derivatives of azepane show significant structural diversity and are explored for the discovery of new therapeutic agents. The development of azepane-containing analogs focuses on achieving high activity, low toxicity, and cost-effectiveness. Currently, over 20 azepane-based drugs have received FDA approval for treating various diseases. This class of compounds has shown potential in a wide range of therapeutic applications, including anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial activities, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and more. Studies on azepane-based compounds provide insights into structure-activity relationships (SAR) and molecular docking, guiding the design and development of potent drugs against numerous diseases (Zha et al., 2019).
Pyridazinone Compounds as COX-2 Inhibitors
Pyridazinone compounds, such as ABT-963, exhibit potent and selective inhibition of COX-2, an enzyme involved in inflammation and pain. ABT-963, in particular, has shown excellent selectivity, improved aqueous solubility, and high oral anti-inflammatory potency compared to other COX-2 inhibitors like celecoxib and rofecoxib. Its efficacy in reducing prostaglandin production and edema, alongside its role in reducing bone loss and soft tissue destruction, underscores the potential of pyridazinone derivatives in treating conditions associated with arthritis and inflammation (Asif, 2016).
Azolo[d]pyridazinones in Medicinal Chemistry
Azolo[d]pyridazinone is a privileged structure associated with various biological activities, including antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial activities. This review summarizes comprehensive information on azolo[d]pyridazinone derivatives investigated for their pharmacological activities since 2000, emphasizing their structure-activity relationship and molecular modeling studies. The review aims to guide researchers in organic synthesis, medicinal chemistry, and pharmacology towards designing and developing drug candidates based on azolo[d]pyridazinone scaffolds (Tan & Sari, 2020).
Wirkmechanismus
The mechanism of action of these compounds is not specified in the available resources. They are often used for research purposes, and their mechanisms of action may vary depending on the specific application.
Eigenschaften
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O/c24-17-7-10-19(20(25)15-17)23(30)26-18-8-5-16(6-9-18)21-11-12-22(28-27-21)29-13-3-1-2-4-14-29/h5-12,15H,1-4,13-14H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIRENAZVVQAPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.